molecular formula C2H2N2S3 B1224285 3-Amino-1,2,4-dithiazole-5-thione CAS No. 6846-35-1

3-Amino-1,2,4-dithiazole-5-thione

Cat. No.: B1224285
CAS No.: 6846-35-1
M. Wt: 150.3 g/mol
InChI Key: YWZHEXZIISFIDA-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-dithiazole-5-thione, also known as xanthane hydride, is a heterocyclic compound with the molecular formula C2H2N2S3. This compound is characterized by a unique structure that includes a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom. It is widely used in various chemical processes due to its sulfur-transfer properties .

Biochemical Analysis

Biochemical Properties

3-Amino-1,2,4-dithiazole-5-thione plays a crucial role in biochemical reactions, particularly in the sulfurization of phosphines and phosphites. It interacts with enzymes and proteins involved in sulfur transfer processes. For instance, it reacts with triphenyl phosphine to yield triphenyl phosphine sulfide and thiocarbamoyl isothiocyanate . The nature of these interactions involves nucleophilic attack at the sulfur atom adjacent to the thiocarbonyl group, leading to the formation of phosphonium intermediates .

Cellular Effects

This compound has been studied for its effects on cell regulation and signal transduction. It inhibits the growth of cancer cells by reacting with nucleophilic sites on the DNA, preventing cell division . Additionally, it affects cell signaling pathways and gene expression, influencing cellular metabolism and function . The compound’s impact on cell function includes alterations in fatty acid synthesis and the formation of nitrosothiols through hydrolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a sulfur transfer reagent. It exerts its effects through nucleophilic attack at the sulfur atom, leading to the formation of phosphonium intermediates . This process results in the sulfurization of phosphines and phosphites, yielding products such as triphenyl phosphine sulfide and trimethyl thiophosphate . The compound’s ability to inhibit enzymes and alter gene expression further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that it maintains its functional activity for extended periods, with stable solutions displaying no loss of activity for over six months . Long-term effects on cellular function include sustained inhibition of fatty acid synthesis and continued impact on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits enzyme activity and alters cellular metabolism without significant toxicity . At higher doses, toxic effects such as DNA damage and disruption of cellular processes have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfur transfer and enzyme inhibition. It interacts with enzymes such as triphenyl phosphine and trimethyl phosphite, leading to the formation of sulfurized products . The compound’s impact on metabolic flux includes alterations in fatty acid synthesis and the formation of nitrosothiols . These interactions influence overall metabolite levels and cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its interactions with nucleophilic sites on biomolecules . The compound’s distribution affects its overall biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, influencing cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-1,2,4-dithiazole-5-thione can be synthesized through several methods. One common approach involves the reaction of aroyl isothiocyanates with phosphorus pentasulfide in boiling carbon disulfide . Another method includes the treatment of dithiobiurets or trithioallophthanic acid with halogens .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfurizing reagents such as 3-((dimethylaminomethylene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). This reagent is used in the sulfurization step during the synthesis of DNA phosphorothioate oligonucleotides .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,2,4-dithiazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Phenoxy-1,2,4-dithiazole-5-one
  • 3-Phenylthio-1,2,4-dithiazole-5-one
  • 3-Ethoxy-1,2,4-dithiazole-5-one

Comparison: 3-Amino-1,2,4-dithiazole-5-thione is unique due to its high sulfur-transfer efficiency and stability in various solvents. Compared to other 1,2,4-dithiazole derivatives, it exhibits higher reactivity and efficiency in sulfurization reactions .

Properties

IUPAC Name

5-amino-1,2,4-dithiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZHEXZIISFIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)SS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218576
Record name 1,2,4-Dithiazolidine-3-thione, 5-imino-
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Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6846-35-1
Record name Amino-3H-1,2,4-dithiazole-3-thione
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Record name 1,2,4-Dithiazolidine-3-thione, 5-imino-
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Record name Xanthane hydride
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Record name 1,2,4-Dithiazolidine-3-thione, 5-imino-
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Record name 5-amino-3H-1,2,4-dithiazole-3-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Xanthane hydride in chemical synthesis?

A1: Xanthane hydride is primarily recognized as an efficient sulfur-transfer reagent in organic synthesis. It is particularly useful in the solid-phase synthesis of oligonucleotide phosphorothioates, a class of important therapeutic molecules [, ].

Q2: How does Xanthane hydride facilitate sulfur transfer to phosphorous(III) compounds?

A2: Contrary to earlier assumptions, the reaction mechanism involves the nucleophilic attack of the phosphorus atom on the sulfur atom adjacent to the thiocarbonyl group of Xanthane hydride, not the amino group [, , ]. This attack forms a phosphonium ion intermediate, which subsequently decomposes into the desired phosphine sulfide or thiophosphate, along with thiocarbamoyl isothiocyanate as a byproduct [, , ].

Q3: What experimental evidence supports the proposed mechanism of sulfur transfer by Xanthane hydride?

A3: Several lines of evidence support the proposed mechanism:

  • Trapping Experiments: The transient thiocarbamoyl isothiocyanate byproduct has been successfully trapped using nucleophiles, confirming its formation during the reaction [].
  • Kinetic Studies: The sulfurisation reaction exhibits second-order kinetics, consistent with a bimolecular reaction involving both Xanthane hydride and the phosphorous(III) compound [].
  • Hammett & Taft Analysis: Negative Hammett (ρ ≈ -1.0) and Taft reaction constants point towards the development of partial positive charge in the transition state, corroborating the formation of a phosphonium ion intermediate [].

Q4: How does the solvent polarity affect the rate of sulfurisation reactions involving Xanthane hydride?

A4: Studies indicate that increasing solvent polarity leads to a decrease in the sulfurisation rate []. This observation is attributed to the increased stability of Xanthane hydride in more polar solvents, making it less reactive.

Q5: Beyond phosphorous compounds, what other reactions is Xanthane hydride known to participate in?

A5: Xanthane hydride demonstrates versatility in several other reactions, including:

  • Formation of 1,3,5-thiadiazine derivatives: Reaction with dicyandiamide yields novel 1,3,5-thiadiazine derivatives, expanding its synthetic utility [].
  • Aminomethylation: Under specific conditions, Xanthane hydride reacts with primary amines and formaldehyde to form a new heterocyclic system: 6,7-dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a][1,3,5]triazine [].

Q6: Have any computational studies been conducted to investigate Xanthane hydride and its reactions?

A6: Computational calculations have been employed to confirm the site of nucleophilic attack by phosphorous(III) compounds on Xanthane hydride, further validating the proposed mechanism of sulfur transfer [].

Q7: Are there any known applications of Xanthane hydride derivatives in materials science?

A7: Researchers have explored alkylphenol derivatives of Xanthane hydride as potential additives for fuels and lubricants due to their antioxidative and anticorrosive properties []. Additionally, a Xanthane hydride derivative, 2,5-bis(5-thione1,2,4-dithiazol-3-ylcarbamoyl)-terephthalic acid, has been used to modify silver nanoparticles, enhancing their tribological properties [].

Q8: What are the structural characteristics of Xanthane hydride?

A8: While the exact molecular weight is not provided in the abstracts, the molecular formula of Xanthane hydride is C3H3N3S3. The crystal structure of Xanthane hydride has been determined through X-ray investigations [, ].

Q9: Are there alternative sulfur-transfer reagents available, and how does Xanthane hydride compare?

A9: While alternative sulfur-transfer reagents exist, Xanthane hydride offers advantages such as commercial availability, low cost, and high efficiency in oligonucleotide phosphorothioate synthesis, making it a preferred choice in many applications [].

Q10: What research infrastructure and resources are essential for studying Xanthane hydride and its applications?

A10: Research on Xanthane hydride benefits from:

  • Analytical Techniques: NMR spectroscopy is crucial for monitoring reactions and characterizing products []. Other essential techniques include FTIR, TEM for material characterization [], and X-ray diffraction for structural studies [, ].

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